molecular formula C26H29N3O3 B304120 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304120
M. Wt: 431.5 g/mol
InChI Key: PVORHCXTULLPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as TMC-1A, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and promising biological activities.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC1.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potent biological activity, which makes it an attractive candidate for drug discovery and development. However, one of the limitations of using 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its relatively complex chemical structure, which can make synthesis and purification challenging.

Future Directions

There are several potential future directions for research on 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of research could focus on the development of more efficient synthesis methods for 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and its analogs. Another area of research could focus on the identification of the specific molecular targets of 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential use of 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps, including the reaction of 2-methoxybenzaldehyde with 2,6-lutidine, followed by the condensation of the resulting product with cyclohexanone. The final step involves the reaction of the intermediate product with N-methyl-2-pyridone to form 4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Scientific Research Applications

4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity in vitro and in vivo, and has been found to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway.

properties

Product Name

4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H29N3O3/c1-15-9-8-12-21(27-15)29-25(31)22-16(2)28-18-13-26(3,4)14-19(30)24(18)23(22)17-10-6-7-11-20(17)32-5/h6-12,23,28H,13-14H2,1-5H3,(H,27,29,31)

InChI Key

PVORHCXTULLPFG-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4OC)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4OC)C(=O)CC(C3)(C)C)C

Pictograms

Irritant

Origin of Product

United States

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